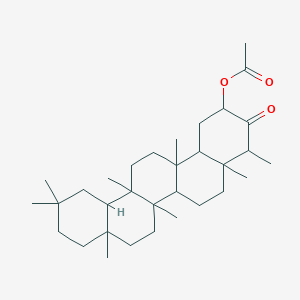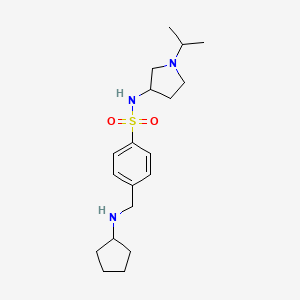
4-(4-(Trifluoromethyl)benzyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 4-(4-(trifluorométhyl)benzyl)benzoïque est un composé organique qui présente un groupe benzyle substitué par un groupe trifluorométhyle en position para
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 4-(4-(trifluorométhyl)benzyl)benzoïque implique généralement les étapes suivantes :
Matières premières : La synthèse commence par le chlorure de 4-(trifluorométhyl)benzyle et l’acide benzoïque.
Conditions de réaction : La réaction est effectuée en conditions basiques, souvent en utilisant une base comme l’hydroxyde de sodium ou le carbonate de potassium.
Procédure : Le chlorure de 4-(trifluorométhyl)benzyle est mis à réagir avec l’acide benzoïque en présence d’une base pour former le produit souhaité par une réaction de substitution nucléophile.
Méthodes de production industrielle
La production industrielle de l’acide 4-(4-(trifluorométhyl)benzyl)benzoïque peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus peut être optimisé pour des rendements et une pureté plus élevés, souvent en impliquant des réacteurs à écoulement continu et des techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 4-(4-(trifluorométhyl)benzyl)benzoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques ou les cétones correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe acide carboxylique en un alcool ou un aldéhyde.
Substitution : Le groupe benzyle peut subir des réactions de substitution électrophile aromatique.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Les réactions de substitution électrophile aromatique peuvent impliquer des réactifs comme le brome (Br2) ou l’acide nitrique (HNO3).
Principaux produits
Oxydation : Produit des acides carboxyliques ou des cétones.
Réduction : Produit des alcools ou des aldéhydes.
Substitution : Produit divers dérivés benzyliques substitués.
4. Applications de la recherche scientifique
L’acide 4-(4-(trifluorométhyl)benzyl)benzoïque a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Investigé pour son activité biologique potentielle et ses interactions avec les molécules biologiques.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments en raison de ses propriétés chimiques uniques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité présentant des propriétés spécifiques.
Applications De Recherche Scientifique
4-(4-(Trifluoromethyl)benzyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Le mécanisme d’action de l’acide 4-(4-(trifluorométhyl)benzyl)benzoïque implique son interaction avec des cibles moléculaires par le biais de ses groupes fonctionnels. Le groupe trifluorométhyle peut influencer la réactivité du composé et son affinité de liaison à diverses cibles. Les voies impliquées peuvent inclure :
Inhibition enzymatique : Le composé peut agir comme un inhibiteur de certaines enzymes en se liant à leurs sites actifs.
Liaison aux récepteurs : Il peut interagir avec des récepteurs spécifiques, modifiant leur activité et les voies de signalisation en aval.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 4-(trifluorométhyl)benzoïque
- Alcool 4-(trifluorométhyl)benzylique
- 4-(Trifluorométhyl)benzaldéhyde
Unicité
L’acide 4-(4-(trifluorométhyl)benzyl)benzoïque est unique en raison de la présence à la fois d’un groupe trifluorométhyle et d’un groupe benzyle, qui confèrent des propriétés chimiques distinctes. Le groupe trifluorométhyle améliore la stabilité et la lipophilie du composé, tandis que le groupe benzyle fournit un site pour une fonctionnalisation ultérieure.
La combinaison unique de groupes fonctionnels de ce composé en fait un intermédiaire précieux en synthèse organique et un candidat potentiel pour diverses applications dans la recherche et l’industrie.
Propriétés
Formule moléculaire |
C15H11F3O2 |
|---|---|
Poids moléculaire |
280.24 g/mol |
Nom IUPAC |
4-[[4-(trifluoromethyl)phenyl]methyl]benzoic acid |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)13-7-3-11(4-8-13)9-10-1-5-12(6-2-10)14(19)20/h1-8H,9H2,(H,19,20) |
Clé InChI |
AUUCVVVVWBYHHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-1-methyl-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B12092690.png)
![4-Chloro-5-(5-methylthiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B12092695.png)


![2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]-ethanone](/img/structure/B12092739.png)

![7-Ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B12092746.png)


![(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;4-methylbenzenesulfonic acid](/img/structure/B12092762.png)
![Benzene, 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B12092765.png)
![[3-(Dimethylamino)propyl][(5-methylthiophen-2-YL)methyl]amine](/img/structure/B12092771.png)
